2',5'-Diethoxyacetophenone CAS number and properties
2',5'-Diethoxyacetophenone CAS number and properties
An In-depth Technical Guide to 2',5'-Diethoxyacetophenone for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',5'-diethoxyacetophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, outline a logical synthetic pathway via its dihydroxy precursor, and explore its potential applications, drawing parallels with structurally related compounds. This document serves as a foundational resource for researchers, offering detailed protocols, safety considerations, and a robust framework for its utilization in experimental settings.
Core Compound Identification and Properties
2',5'-Diethoxyacetophenone is an organic compound characterized by an acetophenone core substituted with two ethoxy groups at the 2' and 5' positions of the phenyl ring.
Identifier:
Physicochemical Properties: A summary of the key properties for 2',5'-diethoxyacetophenone is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][2] |
| Canonical SMILES | CCOC1=CC=C(C(=C1)C(=O)C)OCC | [2] |
| InChI Key | InChI=1S/C12H16O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-8H,4-5H2,1-3H3 | [2] |
Synthesis and Mechanistic Insights
While direct, optimized synthesis protocols for 2',5'-diethoxyacetophenone are not extensively published, a reliable pathway can be executed via its precursor, 2',5'-dihydroxyacetophenone. This multi-step synthesis is a common strategy in academic and industrial laboratories.
Logical Synthesis Workflow
The overall transformation involves the acylation of hydroquinone, a Fries rearrangement to install the acetyl group, and a final etherification to yield the target compound.
Experimental Protocol: Synthesis of 2',5'-Dihydroxyacetophenone (Precursor)
This protocol is based on the well-established Fries rearrangement reaction.[3][4]
Part A: Preparation of Hydroquinone Diacetate
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Reaction Setup: In a dry round-bottom flask, combine hydroquinone (1.0 eq) and acetic anhydride (2.1 eq).
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Catalysis: Add a single drop of concentrated sulfuric acid as a catalyst. The mixture will warm rapidly as the reaction is exothermic.[4]
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Reaction: Stir the mixture gently. After the initial exothermic reaction subsides (approx. 5-10 minutes), the hydroquinone should fully dissolve.
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Isolation: Pour the reaction mixture into cold water to precipitate the hydroquinone diacetate. Filter the solid, wash thoroughly with water, and dry. The product can be used in the next step without further purification if desired.
Part B: Fries Rearrangement to 2',5'-Dihydroxyacetophenone
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Reaction Setup: In a dry 500 mL round-bottom flask equipped with an air condenser and gas trap, combine the dry hydroquinone diacetate (1.0 eq) and anhydrous aluminum chloride (AlCl₃) (approx. 3.4 eq).[3]
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Heating: Place the flask in an oil bath and heat slowly. The evolution of HCl gas typically begins as the temperature reaches 110–120°C.[3] Maintain the temperature, potentially up to 160-165°C, for 2-3 hours until the reaction is complete (monitored by TLC).[4]
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Work-up: Cool the flask to room temperature. Carefully decompose the excess AlCl₃ by adding crushed ice, followed by concentrated hydrochloric acid.[3][4] This step is highly exothermic and must be performed with caution in a fume hood.
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Isolation and Purification: Collect the resulting solid product by filtration and wash with cold water.[3] The crude 2',5'-dihydroxyacetophenone appears as green, silky needles.[3] Recrystallize from hot water or 95% ethanol to achieve high purity.[3][4] The melting point of the pure compound is 204-206°C.[5]
Proposed Protocol: Etherification to 2',5'-Diethoxyacetophenone
This final step is a standard Williamson ether synthesis.
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Reaction Setup: In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF.
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Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (approx. 2.5 eq), to the solution.
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Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄) (approx. 2.5 eq), dropwise to the stirring mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours until TLC indicates the complete consumption of the starting material.
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Work-up and Purification: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. The resulting crude product can be purified using standard techniques such as column chromatography on silica gel to yield pure 2',5'-diethoxyacetophenone.
Spectroscopic Characterization
Full spectroscopic data for 2',5'-diethoxyacetophenone is not widely published. However, based on its structure and data from its precursor[6][7], the following key signals can be predicted:
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¹H NMR: The spectrum should feature two distinct triplets and two quartets in the aliphatic region, corresponding to the two non-equivalent ethoxy groups. The aromatic region will display signals for the three protons on the phenyl ring. A singlet in the downfield region (around 2.5 ppm) will correspond to the acetyl methyl protons. The characteristic broad singlets for the hydroxyl protons in the precursor (around 9-13 ppm) will be absent.[7]
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¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C=O) around 200 ppm, aromatic carbons, and four distinct signals for the two ethoxy groups.
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IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent (approx. 1650-1680 cm⁻¹). C-O-C stretching bands for the ether linkages will also be present. The broad O-H stretching band seen in the precursor's spectrum will be absent.
Applications in Research and Development
While specific applications for 2',5'-diethoxyacetophenone are still emerging, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.
Sources
- 1. scbt.com [scbt.com]
- 2. 2',5'-Diethoxyacetophenone | C12H16O3 | CID 4075332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 2′,5′-ジヒドロキシアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
